Methyl 2-formyl-3,5-dimethoxybenzoate
CAS No.: 52344-93-1
VCID: VC3703551
Molecular Formula: C11H12O5
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 2-formyl-3,5-dimethoxybenzoate is a chemical compound with the CAS number 52344-93-1. It is a derivative of benzoic acid, featuring a formyl group and two methoxy groups attached to the benzene ring. This compound is of interest in organic synthesis due to its functional groups, which can participate in various chemical reactions. Safety and HazardsThis compound is classified under the Globally Harmonized System (GHS) for chemical labeling and safety data sheets. It poses several hazards:
Precautionary statements include handling with care, avoiding ingestion, and using protective equipment . Synthesis and ApplicationsMethyl 2-formyl-3,5-dimethoxybenzoate can be used as a starting material in various organic synthesis reactions. For example, it reacts with amines in methanol to form isoindolinone derivatives . Additionally, it can be used to synthesize bioactive compounds like phenyl hydrazones, which exhibit antibacterial, anticancer, and other biological activities . Synthesis Example
Research FindingsRecent studies have focused on utilizing methyl 2-formyl-3,5-dimethoxybenzoate in the synthesis of complex organic molecules. Its reactivity makes it a versatile precursor for creating compounds with potential biological activities. Biological ActivitiesCompounds synthesized from methyl 2-formyl-3,5-dimethoxybenzoate, such as phenyl hydrazones, have shown promising biological activities, including antibacterial, anticancer, and antifungal properties . |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 52344-93-1 | ||||||
Product Name | Methyl 2-formyl-3,5-dimethoxybenzoate | ||||||
Molecular Formula | C11H12O5 | ||||||
Molecular Weight | 224.21 g/mol | ||||||
IUPAC Name | methyl 2-formyl-3,5-dimethoxybenzoate | ||||||
Standard InChI | InChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3 | ||||||
Standard InChIKey | HLWARVBOEGPPGB-UHFFFAOYSA-N | ||||||
SMILES | COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC | ||||||
Canonical SMILES | COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC | ||||||
PubChem Compound | 688335 | ||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume